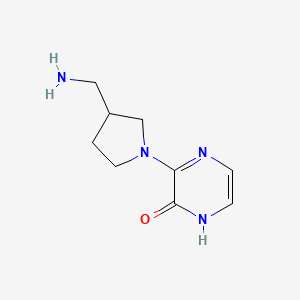
3-(3-(氨甲基)吡咯烷-1-基)吡嗪-2(1H)-酮
描述
3-(3-(aminomethyl)pyrrolidin-1-yl)pyrazin-2(1H)-one is a useful research compound. Its molecular formula is C9H14N4O and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3-(aminomethyl)pyrrolidin-1-yl)pyrazin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-(aminomethyl)pyrrolidin-1-yl)pyrazin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物和农用化学品中的含氮杂环含氮杂环,如吡嗪,由于其显着的生物活性,在药物和农用化学品的发展中至关重要。这些化合物作为结构成分用于广泛的应用中。例如,吡嗪用于香料、香精和药物中的中间体。一种值得注意的吡嗪衍生物 2-甲基吡嗪被用作抗结核药物吡嗪酰胺合成的前体。此外,像吡咯和吡咯烷这样的含氮杂环是创建聚吡咯的关键,聚吡咯因其作为导电聚合物的潜力而备受关注 (Higashio & Shoji, 2004) (Ya Suhiko Higasio & Shoji, 2001)。
抗菌和抗分枝杆菌活性吡嗪衍生物的合成已因其抗菌和抗分枝杆菌特性而得到探索。源自烟酸酰肼的化合物已显示出潜在的抗分枝杆菌活性,表明吡嗪结构在治疗剂的开发中的重要性 (R.V.Sidhaye 等,2011)。
在癌症治疗和微生物感染控制中的应用羟甲基吡唑衍生物已被合成并进行结构表征,研究揭示了它们对乳腺癌和微生物的生物活性。这些发现强调了吡嗪衍生物在开发用于抗肿瘤、抗真菌和抗菌应用的药效团的潜力 (A. Titi 等,2020)。
作为抗癌剂的潜力吡嗪衍生物作为 3-磷酸肌醇依赖性激酶 (PDK1) 的有效且选择性抑制剂的探索表明了它们作为抗癌剂的潜力。这些衍生物已显示出抑制 AKT 磷酸化并在肿瘤细胞系中发挥抗增殖活性的希望 (Sean T. Murphy 等,2011)。
抗阿尔茨海默症和抗 COX-2 活性包括吡嗪衍生物在内的新合成杂环化合物已对其抗阿尔茨海默症和抗 COX-2 活性进行了测试。这些研究有助于了解吡嗪衍生物在治疗阿尔茨海默症等疾病中的潜在治疗应用 (F. Attaby 等,2009)。
金属配合物和催化吡嗪衍生物已被用于合成金属配合物,表现出低自旋态和电化学行为等独特性质。这些配合物在催化和材料科学等各个领域具有潜在的应用 (L. J. K. Cook 等,2013)。
吡咯和吡咯衍生物在合成应用中的应用吡咯衍生物通过缩合反应合成,在创建聚吡咯、染料、溶剂和其他功能衍生物中具有应用。这些衍生物构成了许多具有生物学意义分子的基础,并用作各种合成过程中的中间体 (L. R. Anderson & Kou-Chang Liu, 2000)。
作用机制
Target of Action
The primary target of 3-(3-(aminomethyl)pyrrolidin-1-yl)pyrazin-2(1H)-one is the fibroblast growth factor receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases that play a crucial role in various cellular processes, including cell proliferation, migration, and angiogenesis .
Mode of Action
3-(3-(aminomethyl)pyrrolidin-1-yl)pyrazin-2(1H)-one interacts with FGFRs, inhibiting their activity . This inhibition is achieved by preventing the autophosphorylation of tyrosine residues in the cytoplasmic tail of the receptor, which is a key step in the activation of FGFRs .
Biochemical Pathways
The inhibition of FGFRs by 3-(3-(aminomethyl)pyrrolidin-1-yl)pyrazin-2(1H)-one affects several downstream signaling pathways. These include the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways are involved in regulating various cellular processes, including cell proliferation, migration, and survival .
Pharmacokinetics
It is noted that the compound has a low molecular weight , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
The inhibition of FGFRs by 3-(3-(aminomethyl)pyrrolidin-1-yl)pyrazin-2(1H)-one results in the suppression of cell proliferation and the induction of apoptosis . Additionally, it significantly inhibits the migration and invasion of cells .
生化分析
Biochemical Properties
3-(3-(aminomethyl)pyrrolidin-1-yl)pyrazin-2(1H)-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with fibroblast growth factor receptors (FGFRs), which are crucial in cell signaling pathways . The nature of these interactions often involves binding to the active sites of these enzymes, leading to either inhibition or activation of their functions.
Cellular Effects
The effects of 3-(3-(aminomethyl)pyrrolidin-1-yl)pyrazin-2(1H)-one on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the proliferation of breast cancer cells and induce apoptosis . Additionally, it affects the migration and invasion of these cells, highlighting its potential as a therapeutic agent in cancer treatment.
Molecular Mechanism
At the molecular level, 3-(3-(aminomethyl)pyrrolidin-1-yl)pyrazin-2(1H)-one exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of FGFRs, leading to the inhibition of downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt . This inhibition results in reduced cell proliferation and increased apoptosis. Furthermore, it can modulate gene expression by affecting transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(3-(aminomethyl)pyrrolidin-1-yl)pyrazin-2(1H)-one change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its efficacy may decrease over extended periods . Long-term exposure to the compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in vitro.
Dosage Effects in Animal Models
The effects of 3-(3-(aminomethyl)pyrrolidin-1-yl)pyrazin-2(1H)-one vary with different dosages in animal models. At lower doses, it has been observed to effectively inhibit tumor growth without significant adverse effects . At higher doses, toxic effects such as liver damage and reduced body weight have been reported. These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
3-(3-(aminomethyl)pyrrolidin-1-yl)pyrazin-2(1H)-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it has been shown to affect the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle . These interactions can lead to alterations in cellular energy production and overall metabolism.
Transport and Distribution
The transport and distribution of 3-(3-(aminomethyl)pyrrolidin-1-yl)pyrazin-2(1H)-one within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects . The compound’s localization and accumulation are influenced by its interactions with cellular transport mechanisms.
Subcellular Localization
The subcellular localization of 3-(3-(aminomethyl)pyrrolidin-1-yl)pyrazin-2(1H)-one is crucial for its activity and function. It is often directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism.
属性
IUPAC Name |
3-[3-(aminomethyl)pyrrolidin-1-yl]-1H-pyrazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c10-5-7-1-4-13(6-7)8-9(14)12-3-2-11-8/h2-3,7H,1,4-6,10H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADJZDULEHWATKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CN)C2=NC=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


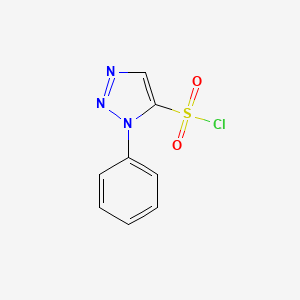
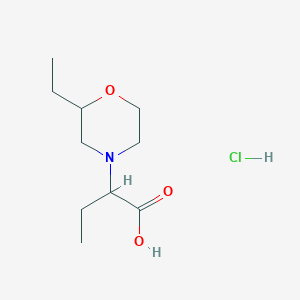
![[(3-Aminopropyl)sulfanyl]carbonitrile hydrobromide](/img/structure/B1475238.png)
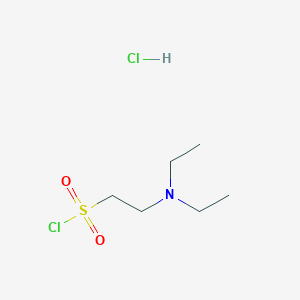



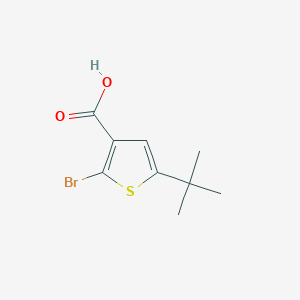

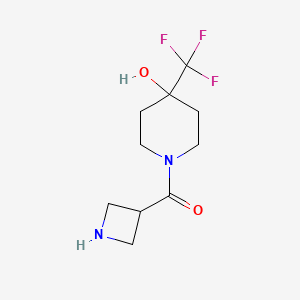
![(2S)-2-{[1-(4-chlorophenyl)ethyl]amino}-3-methylbutan-1-ol hydrochloride](/img/structure/B1475253.png)


![[1-(3-Fluoro-4-pyrrolidin-1-ylphenyl)ethyl]amine dihydrochloride](/img/structure/B1475257.png)
